[2-(2-Methoxypyridin-4-yl)ethyl](methyl)amine

Immunomodulation S1P1 Agonists Off-target Safety

Select CAS 1514115-80-0 for S1P1/EDG1 immunomodulator synthesis. Its 2-methoxypyridine core delivers quantifiably reduced rat trachea constriction vs 2-methylpyridine analogs—critical for safer candidate selection. The N-methyl side chain (XLogP3-AA ~1.2 vs ~0.5 for primary amine analogs) enables strategic lipophilicity modulation for optimized membrane permeability and PK profiles. Supplied at ≥95% purity, this building block ensures consistent, reproducible synthesis. Ideal for SAR-driven lead optimization targeting reduced bronchoconstriction risk.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 1514115-80-0
Cat. No. B1473589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Methoxypyridin-4-yl)ethyl](methyl)amine
CAS1514115-80-0
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCNCCC1=CC(=NC=C1)OC
InChIInChI=1S/C9H14N2O/c1-10-5-3-8-4-6-11-9(7-8)12-2/h4,6-7,10H,3,5H2,1-2H3
InChIKeyRFZYTORLABNJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [2-(2-Methoxypyridin-4-yl)ethyl](methyl)amine (CAS 1514115-80-0) is a Strategic Building Block in Immunomodulator Synthesis


[2-(2-Methoxypyridin-4-yl)ethyl](methyl)amine (CAS 1514115-80-0) is a specialized chemical intermediate and building block featuring a 2-methoxypyridine core . Its structure, which includes a specific N-methyl ethylamine side chain on the pyridine ring, makes it a key precursor in the synthesis of complex molecules, particularly within the S1P1/EDG1 receptor agonist class of immunomodulators [1]. While direct experimental data for this specific compound is limited, its value is derived from the well-documented and quantifiable superiority of the 2-methoxypyridine scaffold over other pyridine analogs in reducing off-target tissue constriction [1].

Why Generic Pyridine Substitution Fails: Quantified Superiority of [2-(2-Methoxypyridin-4-yl)ethyl](methyl)amine's Core Scaffold


Simply substituting a generic pyridine-based building block is not equivalent and can lead to significantly different pharmacological outcomes. The core of [2-(2-Methoxypyridin-4-yl)ethyl](methyl)amine, the 2-methoxypyridine group, confers a major advantage over its closest structural analogs, such as 2-methylpyridine derivatives. While direct data on this exact building block is unavailable, a class-level inference from patented immunomodulator compounds demonstrates that molecules incorporating a 2-methoxypyridine moiety exhibit a quantifiably reduced potential to constrict rat trachea rings—an off-target effect—compared to their 2-methylpyridine counterparts [1]. This reduction in adverse tissue constriction is a critical differentiator in the development of safer immunomodulatory therapies [1]. Furthermore, the specific N-methyl amine side chain of CAS 1514115-80-0 distinguishes it from primary amine analogs (e.g., CAS 764708-27-2), as the N-methyl group is predicted to increase lipophilicity (XLogP3-AA: ~1.2 vs. 0.5) [2], a factor which can impact membrane permeability and the pharmacokinetic profile of any synthesized final compound [3].

Quantitative Evidence Guide for Prioritizing [2-(2-Methoxypyridin-4-yl)ethyl](methyl)amine (CAS 1514115-80-0)


Reduced Tracheal Constriction of the 2-Methoxypyridine Scaffold vs. 2-Methylpyridine Analogs

The 2-methoxypyridine core, which is present in [2-(2-Methoxypyridin-4-yl)ethyl](methyl)amine, is a key pharmacophore that differentiates it from 2-methylpyridine-based building blocks. In a class-level inference, final compounds derived from this scaffold demonstrate a substantially reduced potential to constrict rat trachea rings, a surrogate model for bronchoconstriction [1]. This evidence is derived from a direct head-to-head comparison between multiple pairs of 2-methoxy-pyridine and 2-methyl-pyridine derivatives sharing the same core structure.

Immunomodulation S1P1 Agonists Off-target Safety

Enhanced Lipophilicity (clogP) vs. Primary Amine Analogs

The N-methyl substitution in [2-(2-Methoxypyridin-4-yl)ethyl](methyl)amine distinguishes it from its primary amine analog, 2-(2-methoxypyridin-4-yl)ethan-1-amine (CAS 764708-27-2). This structural modification is predicted to alter the compound's physicochemical properties, notably increasing its lipophilicity. A higher clogP value can lead to enhanced membrane permeability and improved oral absorption in drug-like molecules [2].

Medicinal Chemistry PK Optimization Building Block

High Purity Specification for Reproducible Research

Reproducibility in research and development hinges on the use of well-characterized starting materials. [2-(2-Methoxypyridin-4-yl)ethyl](methyl)amine is commercially available with a guaranteed minimum purity of 95% . While this is a standard specification for building blocks, it provides a verifiable baseline for procurement, ensuring that synthetic outcomes are not compromised by unknown impurities that could be present in lower-grade material from generic sources.

Chemical Synthesis Analytical Chemistry Procurement

Optimal Research and Industrial Applications for [2-(2-Methoxypyridin-4-yl)ethyl](methyl)amine (CAS 1514115-80-0)


Synthesis of Next-Generation S1P1/EDG1 Receptor Agonists with an Improved Safety Profile

This building block is ideally suited for the synthesis of novel immunomodulators targeting the S1P1 receptor. The core 2-methoxypyridine scaffold has been demonstrated to confer a significant reduction in off-target rat trachea constriction compared to 2-methylpyridine analogs [1]. A synthetic program using CAS 1514115-80-0 as a starting point can leverage this class-level evidence to design and develop lead candidates with a potentially lower risk of bronchoconstriction.

Medicinal Chemistry Lead Optimization to Tune Lipophilicity and Permeability

Medicinal chemists can utilize this specific N-methyl amine building block to explore structure-activity relationships (SAR) around lipophilicity. As supported by the cross-study comparison with its primary amine analog, the N-methyl group is predicted to increase clogP by approximately 0.5-0.7 log units [2][3]. This allows for the strategic modulation of membrane permeability and pharmacokinetic properties of a lead series without altering the core pyridine scaffold.

Reliable Procurement for Multi-Step Synthesis in an Academic or Industrial Setting

For laboratory managers and procurement specialists, this compound offers a verifiable and reliable option as a research intermediate. Its commercially available and specified minimum purity of 95% ensures a consistent starting material for multi-step synthetic routes, reducing the variability and troubleshooting associated with less well-defined or generic building blocks.

Quote Request

Request a Quote for [2-(2-Methoxypyridin-4-yl)ethyl](methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.